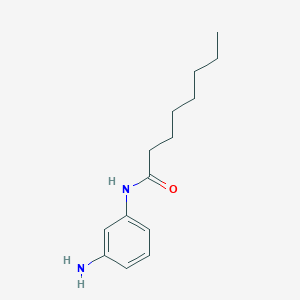

N-(3-Aminophenyl)octanamide

Description

N-(3-Aminophenyl)octanamide is an aromatic secondary amide characterized by an octanoyl chain linked to a 3-aminophenyl group. The 3-aminophenyl moiety introduces electron-rich aromatic properties, while the octanoyl chain contributes to hydrophobicity. Such compounds are often explored for applications in medicinal chemistry, particularly as enzyme inhibitors or antiproliferative agents, due to their balanced lipophilicity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

N-(3-aminophenyl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-3-4-5-6-10-14(17)16-13-9-7-8-12(15)11-13/h7-9,11H,2-6,10,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLMUPLRUVFLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)octanamide typically involves the reaction of 3-nitroaniline with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product . The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)octanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as nitroso, nitro, and amino derivatives .

Scientific Research Applications

N-(3-Aminophenyl)octanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)octanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Biological Activity

N-(3-Aminophenyl)octanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C14H22N2O

- Molecular Weight : 234.34 g/mol

This compound exhibits its biological effects primarily through interactions with various molecular targets. The compound has been studied for its potential to act as a modulator in several biological pathways, including:

- Quorum Sensing Inhibition : Research indicates that this compound derivatives can inhibit quorum sensing (QS) in bacteria, which is crucial for their communication and virulence. This inhibition can lead to reduced pathogenicity in bacterial infections .

- Neuroprotective Effects : The compound has shown promise in the treatment of neurological disorders. It is believed to exert neuroprotective effects by modulating histone deacetylase (HDAC) activity, which is implicated in various neurodegenerative diseases .

Quorum Sensing Inhibition

A study evaluated the QS inhibitory activity of this compound and its derivatives. The results demonstrated significant inhibition of QS at concentrations as low as 62.5 µM:

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| 12 | 125 | 82.0 ± 2.6 |

| 12 | 62.5 | 69.4 ± 0.3 |

| 19 | 250 | 80.4 ± 1.1 |

| 19 | 62.5 | 78.1 ± 1.6 |

These findings highlight the importance of the amino group position on the phenyl ring, as variations significantly affect biological activity .

Neuroprotective Studies

In neuropharmacological studies, this compound was shown to enhance cognitive function in mouse models of Alzheimer’s disease by reducing amyloid plaque formation and improving memory performance:

- Study Group : Aged-Tg2576 mice

- Treatment : Combination therapy with HDAC inhibitors

- Findings : Significant reduction in amyloid and Tau pathologies observed post-treatment .

Case Study: Neurodegenerative Disease Treatment

A clinical case involving a patient with cognitive impairment due to neurodegeneration highlighted the potential of this compound in therapeutic applications. The patient exhibited improved cognitive function following treatment with a regimen that included this compound, demonstrating its role in enhancing neurotrophic factors and providing neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.